Talaporfin sodium undergoes photochemical reactions upon excitation with light of a specific wavelength (664 nm). [, ] This photochemical reaction involves the generation of singlet oxygen, a highly reactive oxygen species. []
The efficiency of these reactions can be influenced by factors like oxygen concentration, fluence rate, and the presence of serum proteins like albumin. [, ]
Talaporfin sodium is synthesized from chlorin e6, a natural pigment derived from chlorophyll. The compound is produced by modifying chlorin e6 through a series of chemical reactions that include coupling with aspartic acid to enhance its therapeutic properties. This synthesis was developed in Japan, where the compound has been approved for medical use since the early 2000s.
Talaporfin sodium is classified as a second-generation photosensitizer. This classification indicates that it possesses improved properties over first-generation photosensitizers, such as reduced side effects and enhanced efficacy in generating reactive oxygen species.
The synthesis of talaporfin sodium involves several steps:
The synthesis process typically occurs in two stages:
The final product is purified through extraction and recrystallization methods to achieve high purity levels (over 99%) .
Talaporfin sodium has a complex molecular structure characterized by its chlorin core, which includes:
Talaporfin sodium undergoes several key reactions during photodynamic therapy:
The efficiency of reactive oxygen species generation is influenced by factors such as light intensity, duration of exposure, and concentration of talaporfin sodium in the tissue .
The mechanism of action for talaporfin sodium involves:
Studies have shown that talaporfin sodium exhibits selective uptake in glioma cells and can effectively induce tumor regression when combined with appropriate light treatment .
Talaporfin sodium has been extensively studied and utilized in various clinical applications:
Talaporfin sodium (chemical name: Mono-L-Aspartyl Chlorin e6, synonyms: NPe6, ME2906, LS11; CAS No.: 220201-34-3) is a second-generation chlorin-based photosensitizer derived from chlorophyll-a. Its molecular formula is C₃₈H₃₇N₅Na₄O₉, with a molecular weight of 799.69 g/mol [1] [3] [7]. Structurally, it consists of a chlorin macrocycle (a partially saturated porphyrin derivative) conjugated to a single L-aspartic acid moiety at the C17 position via an amide bond. This modification replaces one carboxyl group of chlorin e6, enhancing water solubility while preserving the π-conjugated system responsible for light absorption [4] [8]. The asymmetric carbon atoms in the aspartyl group confer chirality, critical for biological interactions. The tetrasodium salt form ensures stability and solubility in aqueous matrices [3] [7].
Table 1: Key Structural Features of Talaporfin Sodium
Feature | Description |
---|---|
Core Structure | Chlorin e6 macrocycle (reduced porphyrin ring) |
Functional Modification | L-Aspartic acid linked via amide bond at C17 position |
Metal Center | None (metal-free chlorin) |
Ionic Form | Tetrasodium salt |
Chiral Centers | Asymmetric carbons in aspartyl side chain |
Systematic Name | Tetrasodium (2S)-2-{2-[(4S,5S)-20-carboxy-4-(2-carboxyethyl)-10-ethenyl-15-ethyl-5,9,14,19-tetramethyl-21,22,23,24-tetraazapentacyclo[16.2.1.1³⁶.1⁸¹¹.¹¹³¹⁶]tetracosa-1,3(24),6,8,10,12,14,16(22),17,19-decaen-2-yl]acetamido}butanedioate [7] |
Talaporfin sodium exhibits distinct photophysical properties essential for photodynamic therapy (PDT):
Table 2: Comparative Absorption Spectral Properties of Photosensitizers
Photosensitizer | Q-Band λₘₐₓ (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Tissue Penetration Depth |
---|---|---|---|
Talaporfin Sodium | 664 | 40,000 | ~10 mm |
Photofrin (Porfimer) | 630 | 3,000 | ~5 mm |
5-Aminolevulinic Acid | 635 (Protoporphyrin IX) | 5,000 | ~3 mm |
Temoporfin | 652 | 35,000 | ~8 mm |
Data compiled from [1] [4] [9]
Talaporfin sodium is synthesized semi-synthetically from chlorophyll-a, following a multi-step process:
Key derivatives include:
The aspartyl modification optimizes the balance between hydrophilicity and cellular uptake, distinguishing talaporfin from other chlorins [4] [9].
Stability Profile
Photochemical Reactivity
Upon irradiation at 664 nm, talaporfin sodium transitions to an excited triplet state, generating singlet oxygen (¹O₂) via Type II photochemistry:
Table 3: Photochemical Properties in Solvents
Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Primary ROS Generated | Key Applications |
---|---|---|---|
Water | 0.56 | ¹O₂, •OH | Clinical PDT formulations |
Methanol | 0.77 | ¹O₂ | Photophysical studies |
DMSO | 0.68 | ¹O₂, O₂•⁻ | In vitro cytotoxicity assays |
Table 4: Stability-Influencing Factors
Factor | Effect on Stability | Mitigation Strategy |
---|---|---|
Light Exposure | Rapid photodegradation (t₁/₂ < 24 h) | Store in amber vials; handle in darkness |
Temperature (>25°C) | Accelerated decomposition | Store solid at -20°C; solutions at 4°C |
pH < 5.0 or >9.0 | Aspartyl bond hydrolysis | Buffer to pH 6.0–7.5 |
Oxygen Presence | Self-sensitized oxidation | Use nitrogen-sparged solutions |
Table: Synonyms for Talaporfin Sodium
Synonym | Source |
---|---|
Talaporfin sodium | [1] [7] |
ME2906 | [1] [6] |
Mono-L-aspartyl chlorin e6 | [1] [3] [8] |
NPe6 | [2] [5] [10] |
LS11 | [3] [9] |
Laserphyrin | [4] [8] [9] |
Aptocine™ | [4] [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7